molecular formula C18H21NO4 B276020 [(2H-1,3-BENZODIOXOL-5-YL)METHYL][(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINE

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINE

Katalognummer: B276020
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: AFSVCZSMHGBXJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINE is a complex organic compound with the molecular formula C18H21NO4 and a molecular weight of 315.4 g/mol. This compound features a benzodioxole moiety and a substituted phenyl group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-BENZODIOXOL-5-YL)METHYL][(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the substituted phenyl group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dioxane . The reaction conditions often involve high temperatures and prolonged reaction times to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents . Reaction conditions can vary widely but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Wissenschaftliche Forschungsanwendungen

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study various biological pathways.

    Medicine: Preliminary studies suggest potential anticancer properties, making it a candidate for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which [(2H-1,3-BENZODIOXOL-5-YL)METHYL][(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but has a different substitution pattern.

    1-(1,3-Benzodioxol-5-yl)-N-methylmethanamine: Another similar compound with a simpler structure.

Uniqueness

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H21NO4

Molekulargewicht

315.4 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)-N-[(4-ethoxy-3-methoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H21NO4/c1-3-21-15-6-4-13(8-17(15)20-2)10-19-11-14-5-7-16-18(9-14)23-12-22-16/h4-9,19H,3,10-12H2,1-2H3

InChI-Schlüssel

AFSVCZSMHGBXJK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC

Kanonische SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.